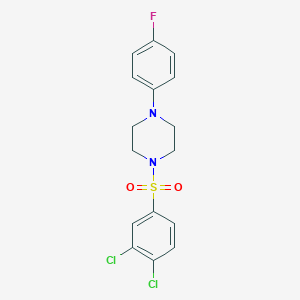

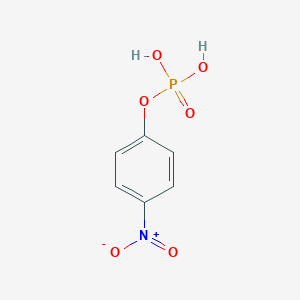

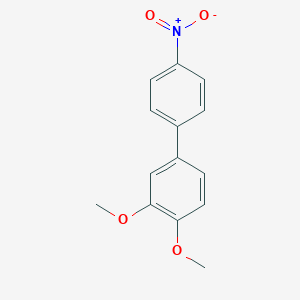

![molecular formula C8H10N2O B351760 (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine CAS No. 38063-81-9](/img/structure/B351760.png)

(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine

Vue d'ensemble

Description

(-NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine (abbreviated as (-NZ)-N-APEH) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless solid that is soluble in water and has a molecular weight of 227.25 g/mol. (-NZ)-N-APEH is a versatile compound that has been used in a variety of chemical reactions, as well as for medicinal and biochemical applications.

Applications De Recherche Scientifique

Catalytic Reduction and Wastewater Treatment

Poly(ethylene imine) (PEI), with abundant amino groups, has been utilized to form stable complexes with heavy metal ions. A study demonstrated the facile synthesis of Ag/Pd nanoparticle-loaded PEI composite hydrogels, which exhibited highly efficient catalytic reduction of 4-nitrophenol. These composite hydrogels could be easily separated from water, suggesting potential large-scale applications in organic catalytic degradation and wastewater treatment (Yao Feng et al., 2020).

DNA Interaction and Docking Studies

Novel Schiff base ligands derived from 2,6-diaminopyridine and their metal complexes have been synthesized and characterized. These compounds exhibited DNA binding activities, with increased activity in the presence of H2O2, indicating potential as drug candidates. The study highlighted the significance of these compounds in DNA interaction and suggested their suitability as drug candidates based on docking studies (Baris Kurt et al., 2020).

Propriétés

IUPAC Name |

(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBZGXFVQGQEBO-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine | |

CAS RN |

38063-81-9 | |

| Record name | NSC77944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

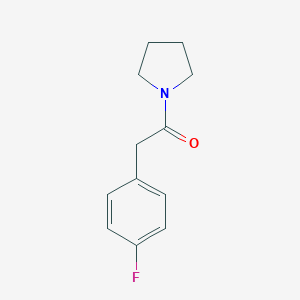

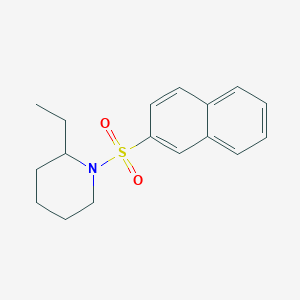

![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)